2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS No.: 1565404-86-5
Cat. No.: VC7095883
Molecular Formula: C7H5N3O3
Molecular Weight: 179.135
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1565404-86-5 |
|---|---|
| Molecular Formula | C7H5N3O3 |
| Molecular Weight | 179.135 |
| IUPAC Name | 2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-7-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O3/c11-6(12)3-1-2-8-5-4(3)9-7(13)10-5/h1-2H,(H,11,12)(H2,8,9,10,13) |
| Standard InChI Key | GHJRWWNBBBLJQO-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=C1C(=O)O)NC(=O)N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Chemical Architecture
The compound’s structure integrates a pyridine ring fused with an imidazole moiety at the 4,5-b position, with hydroxyl and carboxylic acid functional groups at the 2- and 7-positions, respectively. This arrangement creates a planar, aromatic system with distinct electronic properties. The IUPAC name, 2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-7-carboxylic acid, reflects the keto-enol tautomerism possible at the 2-hydroxy group.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅N₃O₃ |
| Molecular Weight | 179.135 g/mol |
| CAS Number | 1565404-86-5 |
| SMILES | C1=CN=C2C(=C1C(=O)O)NC(=O)N2 |
| InChI Key | GHJRWWNBBBLJQO-UHFFFAOYSA-N |
The Standard InChI (InChI=1S/C7H5N3O3/c11-6(12)3-1-2-8-5-4(3)9-7(13)10-5/h1-2H,(H,11,12)(H2,8,9,10,13)) encodes stereochemical and tautomeric details, critical for computational modeling. The planar structure suggests potential for π-π stacking interactions, a feature often exploited in drug design for target binding.
Tautomerism and Solubility
The 2-hydroxy group enables keto-enol tautomerism, influencing solubility and reactivity. While experimental solubility data remain unreported, the carboxylic acid moiety likely confers moderate aqueous solubility at physiological pH, akin to structurally similar compounds like picolinic acid. Theoretical calculations predict a logP value of ~0.9, indicating balanced hydrophilicity-lipophilicity, though experimental validation is needed.
Synthetic Methodologies
General Approaches to Imidazo[4,5-b]Pyridine Synthesis
Though no explicit protocols for 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid are documented, analogous imidazo[4,5-b]pyridines are typically synthesized via:
-
Condensation Reactions: Between aminopyridines and carbonyl-containing reagents.
-
Ring-Closure Strategies: Using microwave-assisted or transition metal-catalyzed cyclizations.
For example, imidazo[4,5-b]pyridines are often prepared by treating 3-amino-4-picoline with formic acid under reflux, though substituent positioning requires precise control.
Hypothetical Route for Target Compound
A plausible synthesis could involve:
-
Functionalization of Pyridine: Introducing a carboxylic acid group at the 7-position via directed ortho-metalation.
-
Imidazole Ring Formation: Condensation of a 2-aminopyridine derivative with a carbonyl source (e.g., urea or triphosgene) under acidic conditions.
-
Oxidation/Reduction: To install the 2-hydroxy group, potentially using H₂O₂ or enzymatic catalysis.
Table 2: Key Synthetic Challenges
| Challenge | Consideration |
|---|---|
| Regioselectivity | Ensuring correct ring fusion |
| Functional Group Stability | Carboxylic acid decomposition |
| Tautomer Control | Keto-enol equilibrium management |
Comparative Analysis with Related Compounds
vs. Imidazo[4,5-c]Pyridine Derivatives
Shifting the fusion position from 4,5-b to 4,5-c alters electronic density distribution, affecting reactivity. For instance, 4,5-c derivatives often show enhanced fluorescence, whereas 4,5-b variants like this compound may prioritize electrochemical stability.
vs. Simple Pyridine Carboxylic Acids
Compared to picolinic acid (pyridine-2-carboxylic acid), the fused imidazole ring in this compound:
-
Increases molecular rigidity.
-
Enhances metal-chelation capacity via additional N-donor sites.
Research Gaps and Future Directions
Unexplored Pharmacodynamics
Despite structural promise, no in vitro or in vivo studies have been published. Priority areas include:
-
Kinase Binding Assays: Screening against EGFR, VEGFR, or other oncology targets.
-
Antibacterial Screens: Given the rise in antibiotic resistance.
Synthetic Optimization
Developing scalable, green chemistry routes (e.g., photocatalytic cyclizations) could address current limitations in yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume